molecular formula C21H23F2NO2 B12411451 Etoxazole-d5

Etoxazole-d5

Cat. No.: B12411451
M. Wt: 364.4 g/mol
InChI Key: IXSZQYVWNJNRAL-RPIBLTHZSA-N
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Description

Etoxazole-d5 is a stable isotope-labeled compound, specifically a deuterium-labeled analog of etoxazole. Etoxazole is an acaricide, primarily used to control mite infestations in various crops. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of etoxazole-d5 involves the incorporation of deuterium atoms into the etoxazole molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often starts with the preparation of a deuterated precursor, followed by its conversion into this compound through a series of steps involving various reagents and catalysts .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring that the final product meets the required purity standards. The production involves stringent quality control measures to ensure the consistency and reliability of the compound .

Chemical Reactions Analysis

Types of Reactions

Etoxazole-d5 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce oxazole derivatives, while reduction reactions may yield simpler hydrocarbon compounds .

Scientific Research Applications

Etoxazole-d5 has a wide range of scientific research applications, including:

Mechanism of Action

Etoxazole-d5 exerts its effects by inhibiting chitin biosynthesis in mites. This inhibition disrupts the moulting process, preventing the mites from developing properly and ultimately leading to their death. The molecular targets involved in this process include enzymes responsible for chitin synthesis, which are crucial for the structural integrity of the mites’ exoskeleton .

Comparison with Similar Compounds

Etoxazole-d5 is unique compared to other similar compounds due to its deuterium labeling, which enhances its stability and allows for more precise tracking in scientific studies. Similar compounds include:

These compounds share some functional similarities with this compound but differ in their specific applications and mechanisms of action.

Properties

Molecular Formula

C21H23F2NO2

Molecular Weight

364.4 g/mol

IUPAC Name

4-[4-tert-butyl-2-(1,1,2,2,2-pentadeuterioethoxy)phenyl]-2-(2,6-difluorophenyl)-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C21H23F2NO2/c1-5-25-18-11-13(21(2,3)4)9-10-14(18)17-12-26-20(24-17)19-15(22)7-6-8-16(19)23/h6-11,17H,5,12H2,1-4H3/i1D3,5D2

InChI Key

IXSZQYVWNJNRAL-RPIBLTHZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)C(C)(C)C)C2COC(=N2)C3=C(C=CC=C3F)F

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C)(C)C)C2COC(=N2)C3=C(C=CC=C3F)F

Origin of Product

United States

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